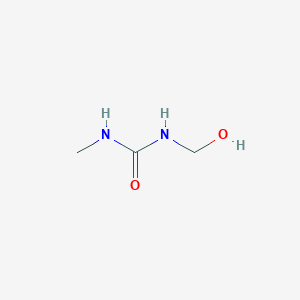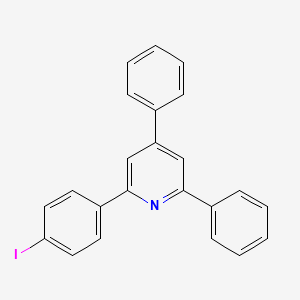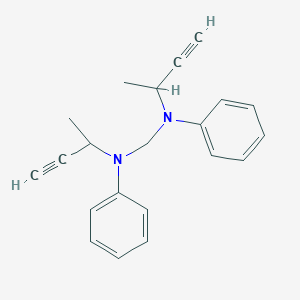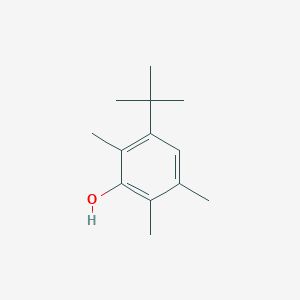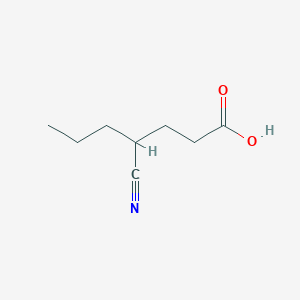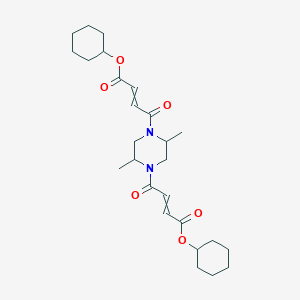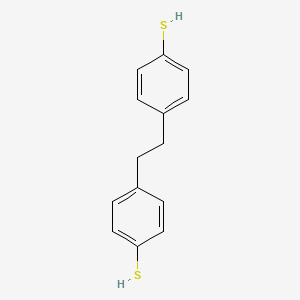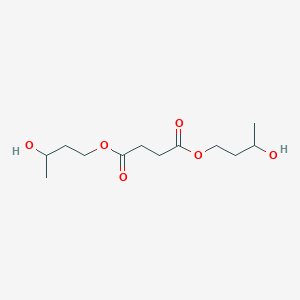
Bis(3-hydroxybutyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester groups results in the formation of primary alcohols.
Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of bis(3-hydroxybutyl) butanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release 3-hydroxybutanol and butanedioic acid, which can participate in various metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-hydroxybutyl) succinate
- 1-(4-Hydroxybutyl) butanedioate
- 3-Hydroxybutyl butanedioate
Uniqueness
Bis(3-hydroxybutyl) butanedioate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
95187-48-7 |
|---|---|
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
bis(3-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3 |
Clé InChI |
KVFPYPYKHSQVMI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)CCC(=O)OCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



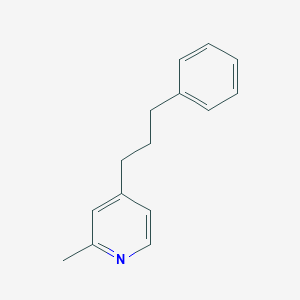

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

